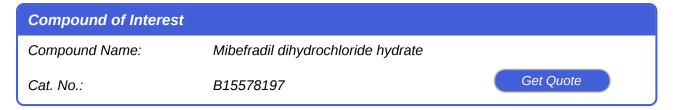


A Comparative Guide: Mibefradil Dihydrochloride Hydrate vs. Amlodipine in Cardiovascular Therapy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **mibefradil dihydrochloride hydrate** and amlodipine, two calcium channel blockers previously utilized in the management of hypertension and chronic stable angina. The information presented is based on data from key clinical trials, with a focus on quantitative outcomes and detailed experimental methodologies.

Executive Summary

Mibefradil, a unique calcium channel blocker with affinity for both T-type and L-type calcium channels, demonstrated comparable or, in some instances, superior efficacy to the selective L-type channel blocker amlodipine in treating hypertension and angina pectoris. Clinical trials revealed that mibefradil was as effective as amlodipine in reducing blood pressure.[1][2] Notably, in patients with chronic stable angina, mibefradil showed a greater improvement in exercise tolerance and a more significant reduction in ischemic episodes compared to amlodipine.[3][4][5] A distinguishing feature of mibefradil was its ability to lower heart rate, contrasting with amlodipine, which typically has a neutral or slightly positive chronotropic effect. [1] However, it is crucial to note that mibefradil was withdrawn from the market due to significant drug interactions related to its inhibition of the cytochrome P450 enzyme system.[6] This guide focuses solely on the comparative efficacy data generated during its clinical use.



Data Presentation: Quantitative Comparison

The following tables summarize the key efficacy data from comparative clinical trials of mibefradil and amlodipine.

Table 1: Efficacy in Mild-to-Moderate Essential

Hypertension

Parameter	Mibefradil (50-100 mg once daily)	Amlodipine (5-10 mg once daily)	Study Details
Change in Trough Sitting Diastolic Blood Pressure (SDBP)	-11.5 ± 8.2 mmHg[1]	-13.2 ± 7.9 mmHg[1]	12-week, double- blind, randomized, parallel-group trial with 239 patients.[1]
Change in Trough SDBP (Flexible Titration)	-11.7 ± 6.4 mmHg[7]	-11.9 ± 6.9 mmHg[7]	12-week, double- masked, randomized, parallel-design trial with 296 patients.[7]
Normalization of SDBP (≤ 90 mmHg)	~74% of patients[1]	~74% of patients[1]	12-week, double- blind, randomized, parallel-group trial.[1]
Change in Heart Rate	-5.5 bpm[1]	No significant change[1]	12-week, double- blind, randomized, parallel-group trial.[1]

Table 2: Efficacy in Chronic Stable Angina Pectoris



Parameter	Mibefradil (100-150 mg once daily)	Amlodipine (10 mg once daily)	Study Details
Increase in Exercise Duration	51.0 - 55.5 seconds (P<.001 vs. placebo) [3][8]	Not statistically significant vs. placebo[3]	Multicenter, placebo- controlled trial with 309 patients.[3][8]
Increase in Time to Onset of Angina	82.7 - 98.3 seconds (P<.001 vs. placebo) [3][8]	38.5 seconds (P=.036 vs. placebo)[3]	Multicenter, placebo- controlled trial with 309 patients.[3][8]
Increase in Time to 1- mm ST Depression	81.7 - 94.3 seconds (P<.001 vs. placebo) [3][8]	Not statistically significant vs. placebo[3]	Multicenter, placebo- controlled trial with 309 patients.[3][8]
Reduction in Number of Silent Ischemic Episodes	-3.1 to -3.6 episodes (P<.001 vs. placebo) [3][8]	-1.5 episodes (P=.036 vs. placebo)[3]	Multicenter, placebo- controlled trial with 309 patients.[3][8]
Reduction in Duration of Silent Ischemia	-9.2 to -14.6 minutes (P=.048 and P=.002 vs. placebo)[3][8]	Not statistically significant vs. placebo[3]	Multicenter, placebo- controlled trial with 309 patients.[3][8]
Reduction in Weekly Anginal Episodes	58%[4]	19%[4]	Comparative trial over a 3-week period.[4]
Reduction in Nitroglycerin Consumption	58%[4]	+10% (increase)[4]	Comparative trial over a 3-week period.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Measurement of Sitting Diastolic Blood Pressure in Hypertension Trials

 Patient Preparation: Patients were instructed to avoid caffeine, smoking, and exercise for at least 30 minutes prior to measurement. They were seated comfortably in a quiet room for at



least 5 minutes with their back supported and feet flat on the floor.

Measurement Technique: Blood pressure was measured in the sitting position using a
calibrated sphygmomanometer. The cuff size was appropriate for the patient's arm
circumference. Measurements were taken at trough, 24 hours post-dose, to assess the full
duration of the antihypertensive effect. In some studies, triplicate readings were taken at one
to two-minute intervals, with the average of the last two readings being recorded.

Exercise Tolerance Testing in Angina Pectoris Trials

- Protocol: A symptom-limited, multistage exercise treadmill test was conducted, most commonly using the Bruce protocol.
- Procedure: The Bruce protocol consists of multiple 3-minute stages with progressively increasing treadmill speed and incline.
- Data Collection: A 12-lead electrocardiogram (ECG) was continuously monitored throughout
 the test and during a recovery period of at least 6-8 minutes. Blood pressure and heart rate
 were recorded at rest, at the end of each stage, at peak exercise, and during the recovery
 period.
- Primary Endpoints:
 - Total exercise duration.
 - Time to the onset of moderate angina.
 - Time to the onset of 1-mm ST-segment depression.

Ambulatory (Holter) Monitoring for Silent Ischemia

- Procedure: Patients underwent 24- or 48-hour ambulatory ECG monitoring using a portable Holter recorder.
- Data Analysis: The recordings were analyzed for the number and duration of ischemic episodes, defined as transient ST-segment depression of ≥1 mm lasting for at least one minute.



 Patient Diary: Patients were instructed to maintain a diary to correlate any symptoms with the ECG findings, allowing for the differentiation between symptomatic and silent ischemic episodes.

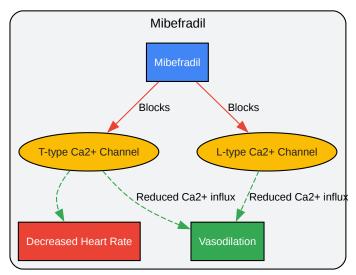
Assessment of Anginal Episodes and Nitroglycerin Consumption

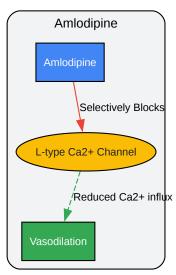
- Patient Diaries: Patients were provided with diaries to record the frequency, time, and characteristics of all anginal attacks.
- Nitroglycerin Consumption: The number of sublingual nitroglycerin tablets consumed for the relief of anginal pain was also recorded in the patient diaries.
- Data Collection Period: Data was typically collected over a baseline period and throughout the treatment phase of the clinical trial.

Mandatory Visualizations Signaling Pathways

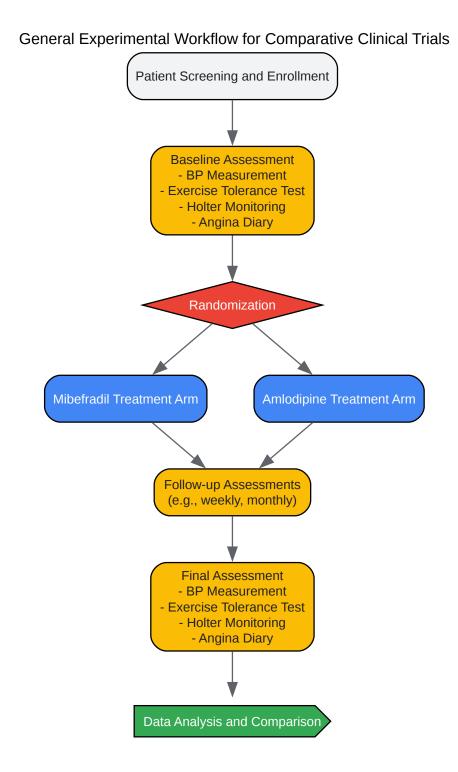


Comparative Mechanism of Action: Mibefradil vs. Amlodipine

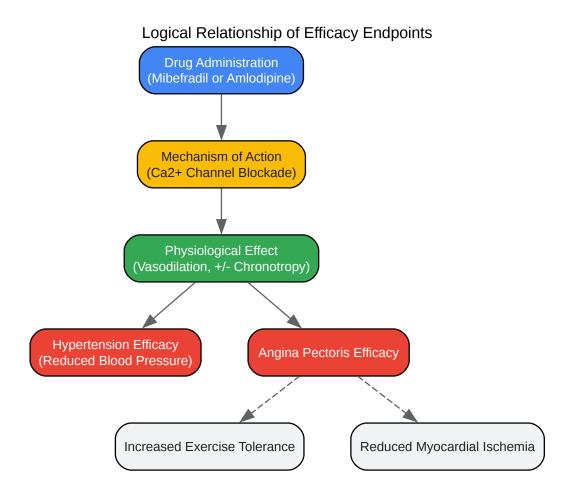












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